chromeno[3,4-b]pyridin-5-one chromeno[3,4-b]pyridin-5-one
Brand Name: Vulcanchem
CAS No.: 65297-93-0
VCID: VC7990885
InChI: InChI=1S/C12H7NO2/c14-12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)15-12/h1-7H
SMILES: C1=CC=C2C(=C1)C3=C(C(=O)O2)N=CC=C3
Molecular Formula: C12H7NO2
Molecular Weight: 197.19 g/mol

chromeno[3,4-b]pyridin-5-one

CAS No.: 65297-93-0

Cat. No.: VC7990885

Molecular Formula: C12H7NO2

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

chromeno[3,4-b]pyridin-5-one - 65297-93-0

Specification

CAS No. 65297-93-0
Molecular Formula C12H7NO2
Molecular Weight 197.19 g/mol
IUPAC Name chromeno[3,4-b]pyridin-5-one
Standard InChI InChI=1S/C12H7NO2/c14-12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)15-12/h1-7H
Standard InChI Key CDNRMYZZOFXKBW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C(=O)O2)N=CC=C3
Canonical SMILES C1=CC=C2C(=C1)C3=C(C(=O)O2)N=CC=C3

Introduction

Chemical Structure and Key Features

Chromeno[3,4-b]pyridin-5-one consists of a planar chromene moiety fused to a pyridine ring at the [3,4-b] positions. The ketone at position 5 contributes to its electrophilic reactivity, enabling diverse functionalization. Key structural variants include:

  • Substituents on the chromene ring: Hydroxy, methoxy, or halogen groups at positions 7–9 modulate solubility and target binding .

  • Modifications on the pyridine ring: Alkyl or aryl groups at positions 2–4 influence steric and electronic properties .

The compound’s planar structure allows π-π stacking interactions with biological targets, while its fused rings provide rigidity for selective binding .

Synthetic Methodologies

Green Synthesis via Coumarin Precursors

A widely adopted route involves 4-chloro-3-formyl coumarin and active methylene compounds (e.g., acetylacetone, ethyl acetoacetate) in ethanol with Et₃N and NH₄OAc as catalysts . This method avoids chromatographic purification and toxic byproducts, achieving yields of 75–90% (Table 1).

Table 1: Optimization of Chromeno[3,4-b]pyridin-5-one Synthesis

EntryReactantsConditionsYield (%)Reference
14-Chloro-3-formyl coumarin + AcetylacetoneEtOH, Et₃N, NH₄OAc, 60°C, 2h90
24-Chloro-3-formyl coumarin + Ethyl acetoacetateEtOH, Et₃N, NH₄OAc, 60°C, 2h82
33-Nitro-2H-chromenes + AllenoatesDABCO, RT, 24h49–76

Alternative Routes

  • Vilsmeier-Haack Reaction: 4-Hydroxycoumarin is converted to 4-chloro-3-formyl coumarin, a key intermediate .

  • Ball Milling: Solvent-free mechanochemical synthesis improves sustainability but remains less explored for this scaffold .

Pharmacological Activities

Protein Kinase D (PKD) Inhibition

9-Hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one (CID 797718) inhibits PKD1 with an IC₅₀ of 0.18 μM, showing potential in pancreatic cancer models . Modifications to the hydroxy group (e.g., siloxy or allyloxy) reduce activity, highlighting the importance of hydrogen bonding at this position .

Anticancer Activity

Chromeno[3,4-b]pyridine derivatives exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 2–10 μM). Molecular docking reveals interactions with topoisomerase II and estrogen receptors .

Table 2: Biological Activities of Selected Derivatives

CompoundTargetActivity (IC₅₀/EC₅₀)Reference
CID 797718PKD10.18 μM
3-Benzyl-8-methyl-1,2,3,4-tetrahydro derivativeDopamine D4 receptor84% DOPA synthesis
Ethyl 2-methyl-5-oxo derivativeMCF-7 cells8.2 μM

Neurological Applications

Chromeno[3,4-c]pyridin-5-ones (structural analogs) act as selective dopamine D4 receptor antagonists (Ki < 10 nM), suggesting potential for antipsychotic drug development .

Derivatives and Structure-Activity Relationships (SAR)

  • Hydroxy Substitutions: 9-Hydroxy derivatives (e.g., CID 797718) show enhanced kinase inhibition compared to methoxy or acetoxy analogs .

  • Side-Chain Modifications: Piperazinylacetyl or benzylpiperazinyl groups improve solubility and receptor affinity .

  • Silicon-Based Protections: tert-Butyldimethylsilyl (TBS) groups at position 9 enhance metabolic stability .

Applications in Drug Discovery

  • Radiopharmaceuticals: ¹⁸F-labeled derivatives (e.g., [¹⁸F]FMTP) are explored for positron emission tomography (PET) imaging of dopamine receptors .

  • Antimicrobial Agents: γ-Lactam-modified derivatives inhibit bacterial propagation (MIC: 4–16 μg/mL) .

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